5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLQDFSEJHDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity.
Mode of Action
It’s suggested that similar compounds may work in conjunction with cell-penetrating peptides to display potent antibacterial activity against both gram-negative and gram-positive bacteria.
Biological Activity
The compound 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 392.23 g/mol. The structure includes a thiophene ring, a bromo substituent, and an oxadiazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing thiophene and oxadiazole rings often exhibit significant interactions with various biological targets. For instance, the oxadiazole moiety has been linked to anti-inflammatory and anticancer activities through the inhibition of specific signaling pathways such as NF-kB and MAPK pathways .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 15.6 ± 2.1 | |
| MCF-7 (breast cancer) | 22.4 ± 1.8 | |
| HT-29 (colon cancer) | 18.9 ± 1.5 |
The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Antitumor Activity : In a study involving the treatment of A-431 cells with the compound, significant apoptosis was observed at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. It was found to enhance cell viability in neuronal cultures exposed to neurotoxic agents, highlighting its potential application in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the thiophene and oxadiazole rings significantly influence biological activity. For instance:
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is . The structure includes a thiophene ring, an oxadiazole moiety, and a methylsulfonyl group, which contribute to its biological activity. The presence of bromine enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene-based compounds, including derivatives similar to 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide . For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties
Research indicates that compounds containing oxadiazole structures exhibit significant anticancer activity. For example, derivatives have been tested against human cancer cell lines such as MCF7 (breast cancer) and LN229 (glioblastoma), demonstrating promising cytotoxic effects. The anticancer mechanisms may involve apoptosis induction through DNA damage or inhibition of cell proliferation pathways .
Anti-inflammatory Effects
In silico studies suggest that compounds like 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide may act as inhibitors of inflammatory mediators such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A study evaluated various thiophene derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited notable inhibition zones in agar diffusion assays. The structure-activity relationship analysis revealed that the presence of the methylsulfonyl group significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Activity in vitro
In another investigation, a series of oxadiazole derivatives were synthesized and screened for anticancer activity. Among these, one derivative showed IC50 values in the low micromolar range against MCF7 cells. Molecular docking studies suggested strong binding affinities with key proteins involved in cancer progression, supporting further development as anticancer agents .
Comparison with Similar Compounds
Research Implications
- Antibacterial Potential: Pyridin-2-yl analogues () show moderate activity against Gram-positive bacteria, suggesting the target compound’s sulfonylphenyl group could enhance selectivity .
- Structural Refinement : Tools like SHELXL () enable precise crystallographic analysis of such compounds, critical for understanding structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
